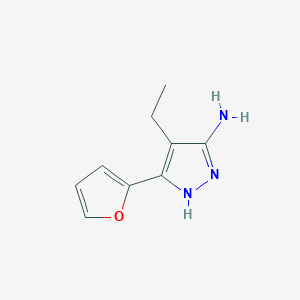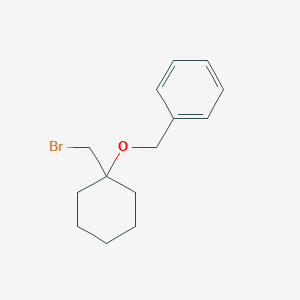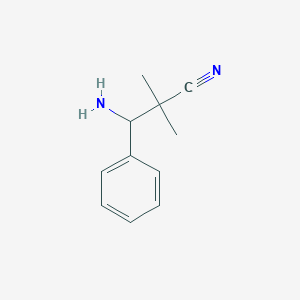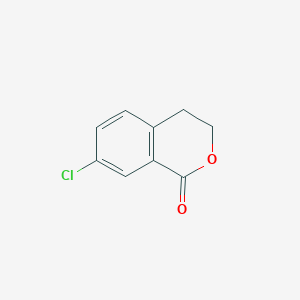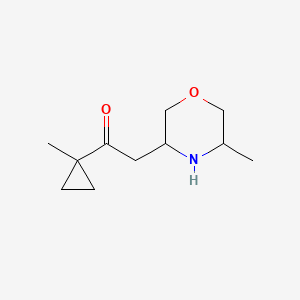![molecular formula C10H17NO2 B13317453 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13317453.png)
3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C10H17NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine, followed by reduction. One common method involves the following steps:
Condensation Reaction: 5-Methylfuran-2-carbaldehyde is reacted with an amine, such as ethylamine, under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of a carbonyl compound, such as an aldehyde or ketone.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, pain, or microbial resistance.
Comparación Con Compuestos Similares
Similar Compounds
3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol: Similar structure but lacks the methyl group on the furan ring.
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol: Contains a thiophene ring instead of a furan ring.
3-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol: Contains a pyridine ring instead of a furan ring.
Uniqueness
3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is unique due to the presence of the 5-methylfuran moiety, which may confer distinct chemical and biological properties compared to its analogs. The methyl group on the furan ring can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-[1-(5-methylfuran-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-8-4-5-10(13-8)9(2)11-6-3-7-12/h4-5,9,11-12H,3,6-7H2,1-2H3 |
Clave InChI |
QAEQVKOQIZBTKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
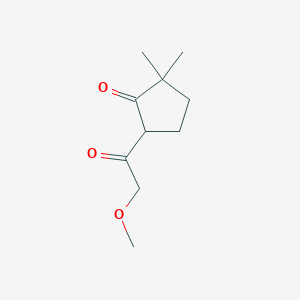
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)
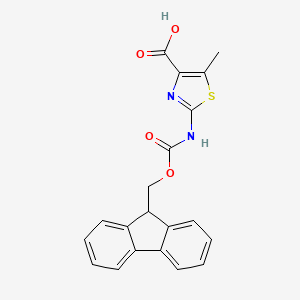
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)
![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
![{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13317424.png)
